![molecular formula C21H18FN5OS B2615562 N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893934-84-4](/img/structure/B2615562.png)

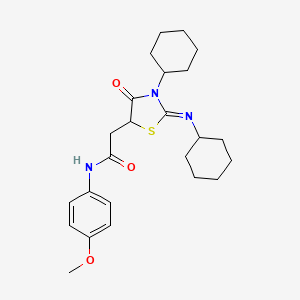

N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

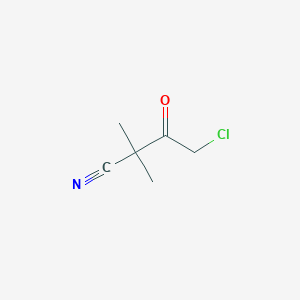

This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrazolopyrimidines usually involves the reaction of an appropriate hydrazine with a β-dicarbonyl compound to form a pyrazole, which is then reacted with a suitable amidine to form the pyrimidine ring .Applications De Recherche Scientifique

Neuroinflammatory Imaging

Novel pyrazolo[1,5-a]pyrimidines, including compounds related to N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide, have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known compounds, and two of them were successfully radiolabeled with fluorine-18 for in vitro autoradiography and positron emission tomography (PET) imaging in rodent models of neuroinflammation, demonstrating their potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Imaging

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs). Radiolabeled compounds with fluorine-18 were prepared, and biodistribution studies in rats indicated that the distribution of radioactivity paralleled the known localization of PBRs, highlighting their utility in studying PBR expression in neurodegenerative disorders via positron emission tomography (PET) imaging (Fookes et al., 2008).

Antibacterial Applications

Research into heterocyclic compounds containing a sulfonamido moiety, which includes structural analogs of this compound, has shown promising antibacterial properties. These novel compounds have been synthesized and tested for antibacterial activity, with several demonstrating high effectiveness (Azab et al., 2013).

Antipsychotic Potential

Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural features with this compound, have indicated potential antipsychotic effects. These compounds, through their distinct mechanisms, showed a profile similar to antipsychotic agents without interacting with dopamine receptors, suggesting a novel pathway for antipsychotic drug development (Wise et al., 1987).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5OS/c1-13-3-8-18(14(2)9-13)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSNFSMHEMBMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2615481.png)

![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)

![1-[3-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2615495.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)